molecular formula C18H18ClN3O2S2 B2763336 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide CAS No. 496028-96-7

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2763336
CAS No.: 496028-96-7
M. Wt: 407.93
InChI Key: GITPFVZBIWKKNU-UHFFFAOYSA-N
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Description

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is a synthetic compound known for its potential applications in various fields of scientific research. This chemical structure combines several functional groups, making it interesting for studies in organic chemistry, pharmacology, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves several steps:

  • Formation of the oxadiazole ring: : The initial step involves the reaction between 3-chlorobenzo[b]thiophene-2-carboxylic acid and hydrazine hydrate to form a hydrazide intermediate.

  • Cyclization to form the oxadiazole: : This intermediate undergoes cyclization with thionyl chloride to yield the 1,3,4-oxadiazole ring.

  • Thiolation: : The oxadiazole compound is then treated with a thiol reagent to introduce the thio group.

  • Acylation: : Finally, this compound is acylated with N-cyclohexylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods are proprietary, they generally follow similar synthetic routes with optimizations for large-scale reactions, increased yields, and enhanced purity. Industrial processes may also involve automated reactors and continuous flow systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions, potentially altering its pharmacological properties.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

  • Substitution: : Conditions for substitution reactions often involve strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

  • Sulfoxides and sulfones: : From oxidation reactions.

  • Reduced derivatives: : From reduction reactions, potentially altering biological activity.

  • Substituted derivatives: : From nucleophilic substitution, allowing for structure-activity relationship studies.

Scientific Research Applications

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide finds applications in various fields:

Chemistry

  • As a building block: : For the synthesis of more complex molecules.

  • Catalysis: : Potential use as a ligand in catalytic processes.

Biology

  • Biological assays: : Used in the development of assays to study enzyme inhibition and protein interactions.

Medicine

  • Drug discovery: : Investigated for potential therapeutic applications due to its diverse functional groups.

  • Pharmacology: : Studied for its effects on different biological targets.

Industry

  • Material sciences:

  • Agriculture: : Explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets:

  • Enzymes: : It may act as an inhibitor or activator of certain enzymes, depending on its structural conformation.

  • Receptors: : It could bind to receptor sites, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide

  • N-cyclohexyl-2-((5-(2-ethylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

  • 2-((5-(3-methylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide

These compounds share similar structures but differ in substituents on the benzothiophene and oxadiazole rings, affecting their reactivity and applications.

Uniqueness

What makes this compound unique is its specific arrangement of functional groups, which can lead to distinct chemical properties and biological activities compared to its analogs

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Properties

IUPAC Name

2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c19-15-12-8-4-5-9-13(12)26-16(15)17-21-22-18(24-17)25-10-14(23)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITPFVZBIWKKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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